methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride
Description
Properties
Molecular Formula |
C10H12Cl2FNO2 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
TYRJXJIPDLKFEC-SBSPUUFOSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC(=C(C=C1)Cl)F)N.Cl |
Canonical SMILES |
COC(=O)CC(C1=CC(=C(C=C1)Cl)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluoroaniline and methyl acrylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Intermediate Formation: The intermediate product, methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate, is formed through a series of steps, including esterification and amination.
Hydrochloride Formation: The final step involves the conversion of the intermediate into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition and receptor modulation, which are crucial in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Phenyl Ring
Table 1: Substituent Effects on Key Properties
Key Observations :
Stereochemical and Ester Group Variations
Table 2: Impact of Stereochemistry and Ester Groups
Key Observations :
- Stereochemistry : The R-configuration in the target compound is critical for interactions with chiral receptors or enzymes, whereas the S-enantiomer () may exhibit reduced efficacy or off-target effects .
- Ester Groups : Methyl esters (e.g., target compound) generally hydrolyze faster than ethyl esters (), influencing prodrug activation kinetics .
Biological Activity
Methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride, a compound with the molecular formula C10H11ClFNO2 and CAS number 1213402-97-1, has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, synthesis, and possible therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique structural features, including:
- Amino Group : Contributes to its interaction with biological targets.
- Chloro and Fluoro Substituents : These halogen atoms can influence the compound's lipophilicity and biological activity.
The molecular weight of the compound is approximately 219.65 g/mol, and it exists as a hydrochloride salt, which typically enhances solubility and stability in biological systems .
Research indicates that this compound may interact with various biological pathways, particularly those related to neurochemistry. Preliminary studies suggest:
- Neurotransmitter Modulation : The compound may influence levels of neurotransmitters such as acetylcholine and serotonin, which are critical for cognitive functions .
- Cell Proliferation : Potential effects on cell growth and proliferation have also been noted, indicating possible applications in cancer therapeutics .
Pharmacological Studies
A series of pharmacological studies have been conducted to evaluate the efficacy and safety of this compound:
- In Vitro Studies : Initial experiments demonstrate that the compound exhibits significant activity in modulating receptor activity, particularly as a positive allosteric modulator for certain neurotransmitter receptors .
- In Vivo Studies : Animal models indicate that this compound can cross the blood-brain barrier, enhancing its potential as a central nervous system agent .
Case Studies
Several case studies have been documented that highlight the therapeutic potential of this compound:
- Study on Cognitive Enhancement : A study involving rodents demonstrated improved memory retention and cognitive function following administration of the compound, suggesting its utility in treating neurodegenerative diseases .
- Cancer Cell Line Research : In vitro tests on various cancer cell lines showed that the compound could inhibit cell proliferation, indicating potential anti-cancer properties .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key features:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 3-amino-3-(4-chlorophenyl)propanoate | 1250571-73-3 | Lacks fluorine substitution |
| Methyl 3-amino-3-(4-bromophenyl)propanoate | 2703781-10-4 | Contains bromine instead of chlorine |
| Methyl (3S)-2-amino-2-(4-chlorophenyl)propanoate | 478408-60-5 | Different position of amino group |
The presence of both chloro and fluoro groups in this compound may confer distinct pharmacological profiles compared to these analogs .
Q & A
Q. Table 1: Comparative Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | >50 | Enhanced by hydrochloride salt |
| DMSO | >100 | Preferred for in vitro assays |
| Ethanol | 30 | Limited at low temperatures |
Q. Table 2: Key Synthetic Byproducts and Mitigation
| Byproduct | Cause | Mitigation Strategy |
|---|---|---|
| Racemic mixture | Incomplete chiral resolution | Use of (R)-specific catalysts |
| 4-Chloro-3-fluorobenzaldehyde residue | Incomplete reaction | Extended reaction time (24+ hrs) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
